Methyl 4-(bromomethyl)-3-iodobenzoate
Overview
Description
Methyl 4-(bromomethyl)benzoate is an ester derivative of a bromoalkylated benzoic acid. It is used in the preparation of potential anti-HIV agents and as a catalyst for rearrangement of benzylthiothiazoline derivatives in the preparation of aldose reductase inhibitors .
Synthesis Analysis
The optimal synthesis conditions for bromomethylbenzoate were obtained through orthogonal experiments: the amount of N-bromosuccinimide was 1.1 times that of methyl benzoate, the reaction time was 4 hours, the amount of benzoyl peroxide was 0.03 times that of N-bromosuccinimide, and the amount of carbon tetrachloride was 11 times that of methyl benzoate .Molecular Structure Analysis
The molecular structure of Methyl 4-(bromomethyl)benzoate can be found in various databases such as the NIST Chemistry WebBook and ChemSpider .Chemical Reactions Analysis
Methyl 4-(bromomethyl)benzoate is used in various chemical reactions. For example, it is used in the synthesis of potential anti-HIV agents and as a catalyst for rearrangement of benzylthiothiazoline derivatives in the preparation of aldose reductase inhibitors .Physical and Chemical Properties Analysis
The physical and chemical properties of Methyl 4-(bromomethyl)-3-iodobenzoate can be found in various databases such as Sigma-Aldrich and ChemSpider .Scientific Research Applications
Copper-Catalyzed Cross-Coupling
Methyl 4-(bromomethyl)-3-iodobenzoate plays a role in copper-catalyzed cross-coupling reactions. Jover (2018) investigated the copper-catalyzed cross-coupling of bromozinc difluorophosphonate with iodobenzoates, revealing that the carboxylate group aids the reaction for methyl 2-iodobenzoate and to a lesser extent, methyl 4-iodobenzoate. The study highlighted the significant role of the Zn(II) byproduct, which remains attached to the catalyst, serving as an anchor for the benzoate moiety. This facilitates the reaction for both ortho- and para-substituted iodobenzoates (Jover, 2018).
Difluoromethylation
Sperry and Sutherland (2011) developed a safe and practical procedure for the difluoromethylation of methyl 4-hydroxy-3-iodobenzoate on a multikilogram scale. This study addressed safety concerns and identified suitable difluorocarbene sources for the transformation, demonstrating the practicality and safety of difluoromethylation in large-scale chemical processes (Sperry & Sutherland, 2011).
Synthesis Studies
Bi Yun-mei (2012) conducted a study on synthesizing Methyl 4-(bromomethyl)benzoate, highlighting the optimal conditions for this synthesis. The study offers valuable insights into the efficient production of this compound, which is crucial for various chemical applications (Bi Yun-mei, 2012).
Catalyst-Free Reactions
Jablonkai and Keglevich (2015) explored catalyst-free P-C coupling reactions of halobenzoic acids and secondary phosphine oxides under microwave irradiation in water. This study indicates the potential for efficient, environmentally friendly synthesis methods involving this compound and similar compounds (Jablonkai & Keglevich, 2015).
Reductive Dechlorination Studies
Van den Tweel, Kok, and de Bont (1987) researched the reductive dechlorination of 2,4-dichlorobenzoate to 4-chlorobenzoate and the hydrolytic dehalogenation of 4-chloro-, 4-bromo-, and 4-iodobenzoate. Their work sheds light on the microbial metabolism of such compounds, with potential implications for environmental and biotechnological applications (Van den Tweel et al., 1987).
Safety and Hazards
Methyl 4-(bromomethyl)benzoate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, respiratory sensitization, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Properties
IUPAC Name |
methyl 4-(bromomethyl)-3-iodobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrIO2/c1-13-9(12)6-2-3-7(5-10)8(11)4-6/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIEKIKAFLIHTCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)CBr)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrIO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70726528 | |
Record name | Methyl 4-(bromomethyl)-3-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70726528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
229028-10-8 | |
Record name | Methyl 4-(bromomethyl)-3-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70726528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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